

Comprehensive Structural Elucidation of 2-Amino-4-(4-methylphenyl)pyridine

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Compound of Interest

Compound Name: 2-Amino-4-(4-methylphenyl)pyridine

Cat. No.: B8720368

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From Crystallization to Supramolecular Analysis Executive Summary

This technical guide outlines the complete workflow for the structural characterization of **2-Amino-4-(4-methylphenyl)pyridine**, a pivotal scaffold in medicinal chemistry often utilized in kinase inhibitor design and as a ligand in coordination chemistry. Unlike simple pyridines, the introduction of the p-tolyl moiety at the C4 position introduces specific conformational degrees of freedom and packing requirements that define its solid-state behavior.

This document serves as a protocol for researchers to synthesize, crystallize, and solve the structure of this compound, with a focus on the robust supramolecular synthons—specifically the

dimer—that govern its lattice architecture.

Part 1: Chemical Context & Synthesis

Before structural analysis, the integrity of the crystalline material must be established. The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

- Reactants: 2-Amino-4-chloropyridine + 4-Tolylboronic acid.

- Catalyst: Pd(PPh

)

or Pd(dppf)Cl

.

- Base/Solvent: K

CO

/ Dioxane:Water (4:1).

Critical Purity Requirement for XRD: Trace palladium contaminants can act as nucleation sites, resulting in microcrystalline powders rather than single crystals suitable for X-ray Diffraction (XRD). Post-reaction scavenging (e.g., with SiliaMetS®) and recrystallization are mandatory.

Part 2: Crystal Engineering & Growth Protocols

Obtaining X-ray quality crystals of aminopyridines requires balancing the polarity of the amino group with the lipophilicity of the tolyl tail.

Recommended Crystallization Methodologies

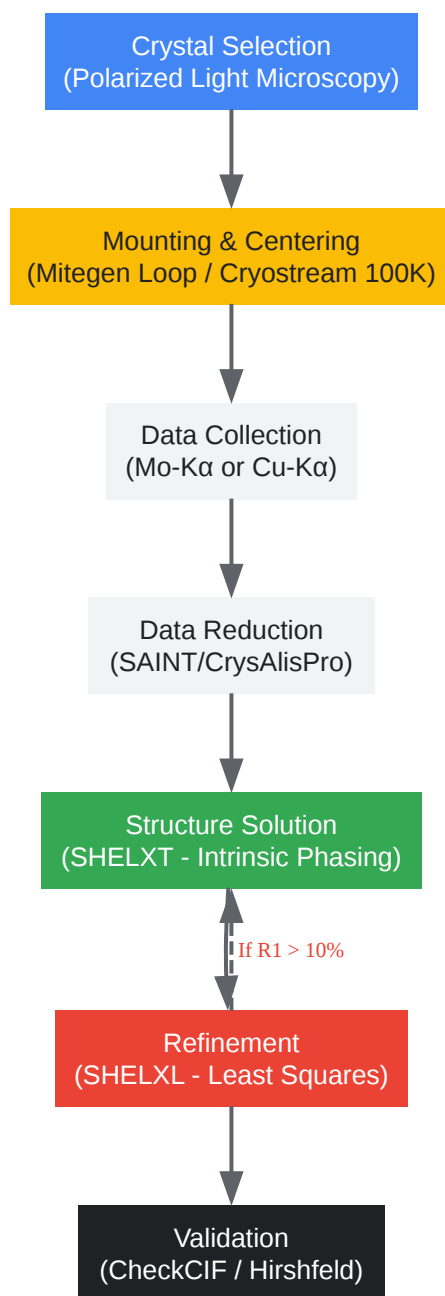
Method	Solvent System	Conditions	Target Outcome
Slow Evaporation	Ethanol / Water (9:1)	Room Temp (25°C), covered with perforated parafilm.	Prisms/Blocks. Best for minimizing disorder in the methyl group.
Vapor Diffusion	THF (Solvent) / Pentane (Antisolvent)	Closed chamber, 4°C.	Needles. Useful if evaporation yields amorphous solids.
Slow Cooling	Acetonitrile	60°C 20°C (ramp 0.1°C/min).	Large Monoliths. High purity, minimizes solvent inclusion.

Scientist's Note: The p-tolyl methyl group is prone to rotational disorder at room temperature. It is highly recommended to plan for low-temperature data collection (100 K) to freeze this rotation and obtain precise bond lengths.

Part 3: X-Ray Diffraction Workflow

The following workflow details the logical progression from crystal selection to phase solution.

Workflow Diagram



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Figure 1: Standardized X-ray Diffraction workflow for small molecule organic crystals.

Part 4: Structural Anatomy & Supramolecular Analysis

Upon solving the structure, the analysis should focus on three distinct structural tiers: the molecular geometry, the primary hydrogen bonding motif, and the packing architecture.

1. Molecular Conformation (The Biaryl Twist)

The bond connecting the pyridine ring (C4) and the phenyl ring (C1') allows for rotation.

- Expected Torsion Angle: 20° – 35°.
- Causality: This twist minimizes steric repulsion between the protons at the pyridine C3/C5 positions and the phenyl C2'/C6' positions. A perfectly planar structure is energetically unfavorable unless forced by strong intermolecular packing forces.

2. The Primary Synthons:

Dimer

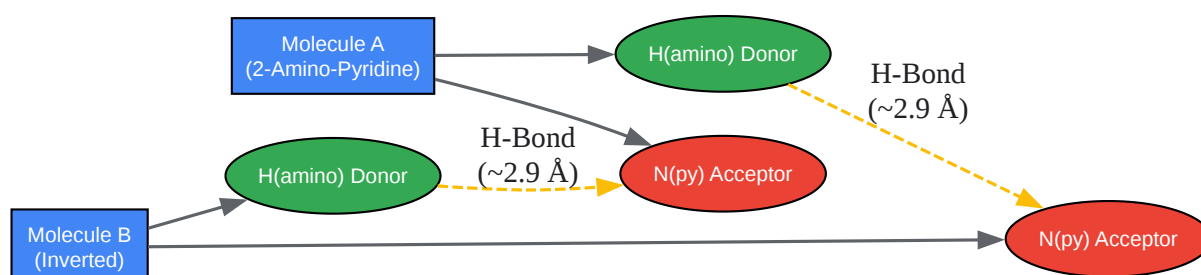
The defining feature of 2-aminopyridines is the formation of a centrosymmetric dimer. This is a robust supramolecular homosynthon.

- Donor: Amino group (-NH
)
)
- Acceptor: Pyridine Ring Nitrogen (N
)
)

- Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8-membered ring).[1]

Interaction Logic Diagram



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Figure 2: The self-complementary hydrogen bonding mechanism forming the centrosymmetric dimer.

3. Secondary Interactions (Packing)

Beyond the dimer, the lattice is stabilized by weak interactions involving the p-tolyl group.

-

Stacking: Look for centroid-to-centroid distances of 3.6–3.9 Å between the electron-rich tolyl ring and the electron-deficient pyridine ring of adjacent layers.

- C-H...

Interactions: The methyl protons often engage with the

-system of neighboring rings.[2]

Part 5: Validation & Quality Control

To ensure the structure meets publication standards (E-E-A-T), the following metrics must be verified.

Key Structural Parameters Table

Parameter	Acceptable Range	Structural Insight
R-Factor ()	< 0.05 (5%)	Indicates good agreement between model and observed data.[3]
Goodness of Fit (GoF)	0.9 – 1.1	Deviations suggest incorrect weighting or missed symmetry.
C-N Bond	1.33 – 1.36 Å	Partial double bond character due to resonance with the ring.
Biaryl Torsion	15° – 40°	Confirms steric alleviation between rings.
Methyl H-atoms	Disordered?	If "Yes" at 298K, refine as a rotating group (AFIX 137 in SHELX).

Hirshfeld Surface Analysis

Modern analysis requires generating Hirshfeld surfaces (using CrystalExplorer) to quantify intermolecular contacts.

- Surface: Look for two bright red spots corresponding to the N-H...N hydrogen bonds (the dimer).
- Fingerprint Plot: Should show a characteristic "spike" at representing the H...N interactions.

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